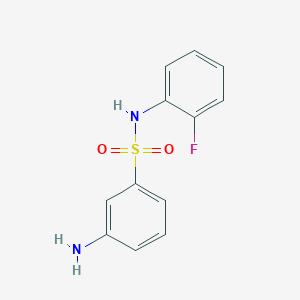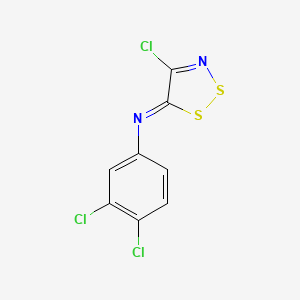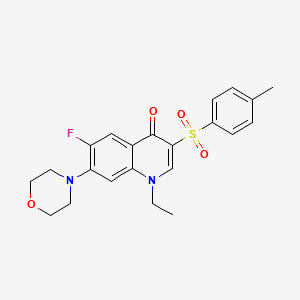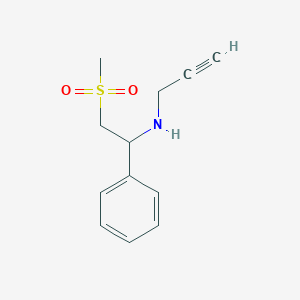![molecular formula C17H13ClN4 B2849521 5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine CAS No. 339279-59-3](/img/structure/B2849521.png)
5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine” is a chemical compound with the molecular formula C17H13ClN4 . It is part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The molecular weight of “5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine” is 308.76 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral properties are not available in the search results.Scientific Research Applications
Synthesis of Metal Complexes
This compound can be utilized to create metal complexes, which are crucial in various fields such as catalysis, material science, and medicine. The azo group within the compound can act as a ligand, coordinating with metal ions to form complexes with unique properties .
Biological Evaluation
Transition metal complexes derived from azo compounds similar to 5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine have been studied for their biological activities. These activities include antimicrobial, antifungal, and anticancer properties, making them valuable in pharmaceutical research .
Antiviral Research
Heterocyclic compounds like 5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine have potential applications in antiviral research. They can be designed to target specific viral proteins or replication mechanisms, contributing to the development of new antiviral drugs .
Spectroscopic Studies
The compound’s structure allows for various spectroscopic studies, which are essential in understanding its electronic transitions and molecular behavior. These studies can provide insights into the compound’s potential applications in sensing and detection technologies .
Future Directions
The future directions for “5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine” could involve further exploration of its potential biological activities, given the interest in similar compounds for their diverse biological activities . More research could also be done to elucidate its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
(2-chlorophenyl)-(2-methyl-4-phenylpyrimidin-5-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c1-12-19-11-16(17(20-12)13-7-3-2-4-8-13)22-21-15-10-6-5-9-14(15)18/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSGWIAVDUSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperazin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849438.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2849439.png)




![7-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2849445.png)

![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2849448.png)




